molecular formula C36H17F12NO4S2 B3067554 2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene CAS No. 1242421-77-7

2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene

Cat. No.: B3067554
CAS No.: 1242421-77-7
M. Wt: 819.6 g/mol
InChI Key: DFXCMPXSCANWFA-UHFFFAOYSA-N
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Description

The compound 2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene features a 1,1'-binaphthalene core substituted at the 3,3'-positions with 3,5-bis(trifluoromethyl)phenyl groups and at the 2,2'-positions with an iminobis(sulfonyl) moiety. The trifluoromethyl groups enhance electron-withdrawing properties and steric bulk, while the sulfonyl groups contribute to strong hydrogen-bonding and Brønsted acidity.

Properties

IUPAC Name

10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H17F12NO4S2/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(32(30)55(52,53)49-54(50,51)31(27)29)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h1-16,49H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXCMPXSCANWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)S(=O)(=O)NS3(=O)=O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H17F12NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

819.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Iminobis(sulfonyl)]-3,3’-bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthalene typically involves multi-step organic reactions. One common approach is the condensation of naphthalene derivatives with sulfonyl chloride and trifluoromethyl-substituted aromatic compounds under controlled conditions. The reaction may require the use of catalysts, such as Lewis acids, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product. Industrial methods focus on cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Iminobis(sulfonyl)]-3,3’-bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms.

Scientific Research Applications

2,2’-[Iminobis(sulfonyl)]-3,3’-bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthalene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s properties may be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-[Iminobis(sulfonyl)]-3,3’-bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthalene involves its interaction with molecular targets through various pathways. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Structural Features

The target compound shares structural similarities with other 1,1'-binaphthalene derivatives but differs in functional groups at the 2,2'-positions. Key analogs include:

Compound Name 2,2'-Substituents Core Structure Key Structural Differences References
Target Compound Iminobis(sulfonyl) 1,1'-binaphthalene Sulfonyl groups enhance acidity and stability N/A
(R)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (R-Cat2) Hydrogen phosphate Same Phosphate group for enantioselective catalysis
3,3´-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1´-binaphthyl-2,2´-diyl hydrogen phosphate (BBH) Hydrogen phosphate Same Used in chiral separations
(R)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diol (L6) Diol Same Precursor for zirconium catalysts
(R)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl-O,O′-bis(N,N-dimethylthiocarbamate) Thiocarbamate Same Altered hydrogen-bonding capabilities

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethylphenyl groups in all analogs enhance steric hindrance and electronic modulation.
  • Functional Group Impact : Sulfonyl groups (target) likely confer stronger Brønsted acidity compared to phosphates or thiocarbamates, influencing catalytic activity .

Physical and Chemical Properties

Property Target Compound (Estimated) R-Cat2 BBH (R)-L6 (Diol)
Molecular Weight (g/mol) ~800 (estimated) 756.51 756.51 710.51
Melting Point (°C) N/A 124–125 N/A 124–125
Solubility Polar aprotic solvents CH2Cl2, THF MeCN CHCl3, DCM
Acidity (pKa) <2 (estimated) ~4.5 ~4.5 ~8.07

Key Trends :

  • Acidity : Sulfonyl groups (target) likely render it more acidic than phosphate or diol analogs, aligning with Brønsted acid catalyst design principles .
  • Thermal Stability : Sulfonamides generally exhibit higher thermal stability compared to phosphates, suggesting advantages in high-temperature reactions.

Biological Activity

2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene is a complex organic compound known for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound exhibits a binaphthalene core with sulfonyl and trifluoromethyl substituents. Its molecular formula is C24H18F6N2O4S2, reflecting a high degree of fluorination which may contribute to its biological properties.

Structural Features

  • Binaphthalene Core : Provides rigidity and potential for stereochemical interactions.
  • Trifluoromethyl Groups : Enhance lipophilicity and may affect binding interactions with biological targets.
  • Sulfonyl Linkages : Implicate in various biochemical pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors affecting cellular signaling pathways.
  • Antioxidant Activity : Scavenging of free radicals contributing to cellular protection.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of the compound against various cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies suggested apoptosis induction through the activation of caspase pathways.

Study 2: Anti-inflammatory Effects

In a separate investigation reported in Phytotherapy Research, the compound showed promising anti-inflammatory effects in vitro by downregulating pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in LPS-stimulated macrophages. The study highlighted its potential as a therapeutic agent for inflammatory diseases.

Study 3: Neuroprotective Properties

A neuropharmacological study indicated that the compound could protect neuronal cells from oxidative stress-induced damage. It was shown to enhance the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor), suggesting its role in neuroprotection.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicityJournal of Medicinal Chemistry
Anti-inflammatoryDownregulation of cytokinesPhytotherapy Research
NeuroprotectiveEnhanced BDNF expressionNeuropharmacology Journal

Toxicity and Safety Profile

While the compound shows promising biological activities, toxicity studies are crucial. Preliminary data suggest moderate toxicity levels; however, further comprehensive toxicological assessments are needed to establish safety profiles for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene
Reactant of Route 2
Reactant of Route 2
2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.